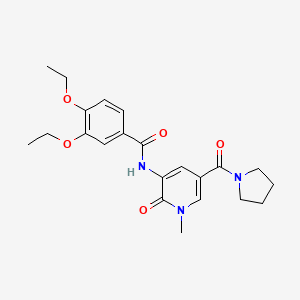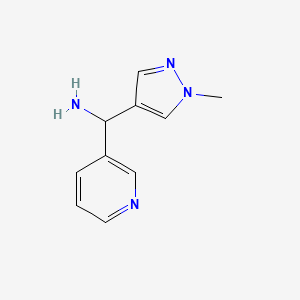
(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine” is a chemical compound with the molecular formula C9H9N3. It has an average mass of 159.188 Da and a monoisotopic mass of 159.079651 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring attached to a pyridine ring via a methanamine bridge . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 306.1±25.0 °C at 760 mmHg, and a flash point of 138.9±23.2 °C . It also has a polar surface area of 31 Å2 and a molar refractivity of 48.8±0.5 cm3 .
Aplicaciones Científicas De Investigación
Ambient-Temperature Synthesis Techniques :
- A novel synthesis method for similar compounds was developed, demonstrating the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. This method achieved an 81% yield and was characterized by various spectroscopy techniques (Becerra, Cobo, & Castillo, 2021).
Coordination Chemistry and Ligand Applications :
- Derivatives of pyrazolylpyridines, closely related to the queried compound, have been used as ligands in coordination chemistry. These derivatives offer both advantages and challenges compared to terpyridines, with applications including luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Photocytotoxic Properties in Biological Applications :
- Certain iron(III) complexes involving related compounds exhibit photocytotoxic properties in red light, making them potential candidates for cellular imaging and treatment applications in oncology. These complexes have shown effectiveness against various cancer cell lines (Basu et al., 2014).
Photoreactions and Proton Transfer :
- Studies on derivatives like 2-(1H-pyrazol-5-yl)pyridine revealed the capability of these compounds to exhibit various types of photoreactions and proton transfers, which could have implications in photochemistry and molecular physics (Vetokhina et al., 2012).
Anticancer and Antimicrobial Properties :
- Novel heterocyclic compounds incorporating pyrazolines and pyridines have been synthesized and studied for their anticancer and antimicrobial properties, suggesting potential pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
Catalytic Applications in Chemistry :
- Compounds like 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and used in catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
Complex Chemistry and Crystal Structures :
- New mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized, characterized, and studied for their crystal structures and photoluminescent properties (Zhu et al., 2014).
Iron(III) Complexes for Tumor Targeting :
- Iron(III) complexes of pyridoxal Schiff bases, containing similar structural motifs, have been created for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. These complexes show potential for tumor targeting and treatment (Basu et al., 2015).
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and they are known for their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The compound may inhibit or activate its targets, leading to downstream effects.
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
It’s known that the lipophilicity of similar compounds can be modulated to resolve issues related to direct inhibition (di) of cytochrome p450 (cyp) isoforms .
Result of Action
It’s known that pyrazole derivatives can have diverse biological activities, which could lead to various cellular and molecular effects .
Propiedades
IUPAC Name |
(1-methylpyrazol-4-yl)-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10(11)8-3-2-4-12-5-8/h2-7,10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIRTOISXUJNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2745957.png)
![3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid](/img/structure/B2745958.png)
![4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2745960.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2745963.png)
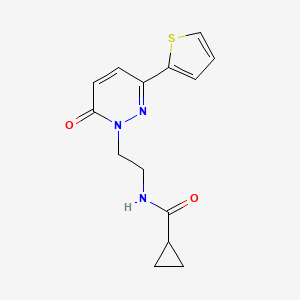
![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)
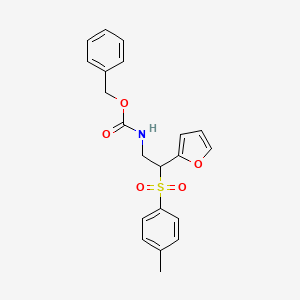
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)
![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)
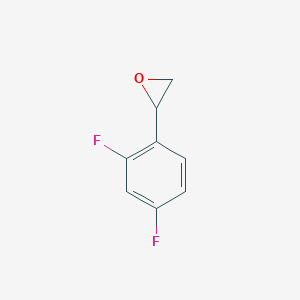

![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)
